molecular formula C9H14N2O2 B2705964 N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide CAS No. 2361608-24-2

N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide

Cat. No. B2705964
CAS RN: 2361608-24-2
M. Wt: 182.223
InChI Key: WVVACLIBVPONGP-MRVPVSSYSA-N
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Description

N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamide, also known as N-Acetylproline ethyl ester (NAPE), is a synthetic compound that has been widely used in scientific research. NAPE is a derivative of N-Acetyl-L-proline and is a commonly used precursor for the synthesis of N-Acylethanolamines (NAEs), which are a class of endogenous signaling lipids.

Mechanism of Action

NAPE is believed to exert its effects through the activation of the endocannabinoid system. NAPE is converted to N-Acylethanolamines (NAEs) by the enzyme N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAEs, such as N-Acylethanolamine-PEA (PEA), are known to activate the cannabinoid receptor type 1 (CB1) and the peroxisome proliferator-activated receptor alpha (PPARα), which are involved in the regulation of pain, inflammation, and metabolism.
Biochemical and Physiological Effects:
NAPE and its derivatives have been shown to have a variety of biochemical and physiological effects. NAPE has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. NAPE has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

NAPE and its derivatives have several advantages for use in laboratory experiments. NAPE is readily available and can be synthesized in large quantities. NAPE is also stable and can be stored for extended periods of time. However, NAPE and its derivatives have limitations, including their low solubility in water and their potential toxicity at high concentrations.

Future Directions

There are several future directions for research on NAPE and its derivatives. One area of research is the development of NAPE analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the investigation of the therapeutic potential of NAPE and its derivatives in various disease models, such as Alzheimer's disease and multiple sclerosis. Additionally, the role of NAPE and its derivatives in the regulation of metabolism and energy balance is an area of growing interest.

Synthesis Methods

NAPE can be synthesized by the reaction of N-Acetyl-L-proline with ethyl chloroformate in the presence of triethylamine. The reaction yields N-[(3R)-1-Acetylpyrrolidin-3-yl]prop-2-enamideine ethyl ester, which can be further converted to NAPE by reacting with propargyl bromide in the presence of potassium carbonate.

Scientific Research Applications

NAPE and its derivatives have been extensively studied for their potential therapeutic applications. NAPE has been shown to have anti-inflammatory and neuroprotective effects, and has been investigated for the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis.

properties

IUPAC Name

N-[(3R)-1-acetylpyrrolidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-9(13)10-8-4-5-11(6-8)7(2)12/h3,8H,1,4-6H2,2H3,(H,10,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVACLIBVPONGP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@H](C1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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